4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, typically starting with the preparation of the 2,5-diiodobenzoyl chloride. This intermediate is then reacted with 4-chloro-3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid include other benzoic acid derivatives with different substituents. For example:
4-Chloro-3-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid: This compound has similar structural features but with different halogen substituents, leading to variations in reactivity and applications.
4-Chloro-3-[(2,5-diiodobenzoyl)amino]thioxomethylamino]-benzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
532386-11-1 |
---|---|
Molecular Formula |
C15H9ClI2N2O3S |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
4-chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9ClI2N2O3S/c16-10-3-1-7(14(22)23)5-12(10)19-15(24)20-13(21)9-6-8(17)2-4-11(9)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
FHRIOCDMBZVXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)I)Cl |
Origin of Product |
United States |
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